molecular formula C18H26O2 B14292282 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate CAS No. 122919-15-7

2,4-Di-tert-butylphenyl 2-methylprop-2-enoate

Cat. No.: B14292282
CAS No.: 122919-15-7
M. Wt: 274.4 g/mol
InChI Key: KPYGQTJIXFKOSY-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is an organic compound that belongs to the class of phenyl esters. It is characterized by the presence of two tert-butyl groups attached to the phenyl ring and a 2-methylprop-2-enoate group. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate typically involves the esterification of 2,4-Di-tert-butylphenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Raw Materials: 2,4-Di-tert-butylphenol and methacrylic acid

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature Control: Maintained at 70°C

    Purification: Distillation or recrystallization to obtain the pure ester

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butylphenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2,4-Di-tert-butylquinone.

    Reduction: Formation of 2,4-Di-tert-butylphenyl 2-methylpropan-2-ol.

    Substitution: Formation of halogenated derivatives such as this compound bromide.

Scientific Research Applications

2,4-Di-tert-butylphenyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its role in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylphenyl 2-methylprop-2-enoate involves its ability to donate electrons and stabilize free radicals. This antioxidant property is attributed to the presence of tert-butyl groups, which provide steric hindrance and prevent oxidation. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butylphenol
  • 2,4-Di-tert-butylphenol
  • 2,4-Di-tert-butyl-6-methylphenol

Uniqueness

2,4-Di-tert-butylphenyl 2-methylprop-2-enoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its phenol counterparts. The presence of the 2-methylprop-2-enoate group enhances its application in polymer chemistry and materials science, making it a versatile compound in various fields.

Properties

CAS No.

122919-15-7

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(2,4-ditert-butylphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C18H26O2/c1-12(2)16(19)20-15-10-9-13(17(3,4)5)11-14(15)18(6,7)8/h9-11H,1H2,2-8H3

InChI Key

KPYGQTJIXFKOSY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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